1-(Chloromethyl)-2-isothiocyanatocyclooct-1-ene
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Overview
Description
1-(Chloromethyl)-2-isothiocyanatocyclooct-1-ene is an organic compound characterized by a cyclooctene ring substituted with a chloromethyl group and an isothiocyanato group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Chloromethyl)-2-isothiocyanatocyclooct-1-ene typically involves the chloromethylation of cyclooctene followed by the introduction of the isothiocyanato group. One common method involves the reaction of cyclooctene with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The resulting chloromethylated product is then treated with thiophosgene to introduce the isothiocyanato group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(Chloromethyl)-2-isothiocyanatocyclooct-1-ene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, alcohols, and thiols.
Addition Reactions: The double bond in the cyclooctene ring can participate in addition reactions with halogens, hydrogen, and other electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used.
Addition Reactions: Halogens (e.g., chlorine, bromine), hydrogen gas with a metal catalyst (e.g., palladium), and other electrophiles.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Substituted cyclooctene derivatives with various functional groups.
Addition Reactions: Halogenated cyclooctene derivatives, hydrogenated cyclooctane derivatives.
Oxidation and Reduction: Cyclooctene oxides, cyclooctane derivatives.
Scientific Research Applications
1-(Chloromethyl)-2-isothiocyanatocyclooct-1-ene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-2-isothiocyanatocyclooct-1-ene involves its reactivity with nucleophiles and electrophiles. The chloromethyl group is highly reactive towards nucleophiles, leading to the formation of various substituted derivatives. The isothiocyanato group can also participate in reactions with nucleophiles, forming thiourea derivatives. These reactions are facilitated by the electron-withdrawing nature of the substituents, which enhances the electrophilicity of the compound .
Comparison with Similar Compounds
Similar Compounds
1-(Chloromethyl)-2-isothiocyanatocyclohex-1-ene: Similar structure but with a six-membered ring.
1-(Chloromethyl)-2-isothiocyanatocyclopent-1-ene: Similar structure but with a five-membered ring.
1-(Chloromethyl)-2-isothiocyanatobenzene: Similar structure but with a benzene ring .
Uniqueness
1-(Chloromethyl)-2-isothiocyanatocyclooct-1-ene is unique due to its eight-membered ring structure, which imparts different steric and electronic properties compared to its smaller ring analogs. This uniqueness can influence its reactivity and the types of reactions it undergoes, making it a valuable compound for specific applications in organic synthesis and industrial processes .
Properties
CAS No. |
89996-25-8 |
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Molecular Formula |
C10H14ClNS |
Molecular Weight |
215.74 g/mol |
IUPAC Name |
1-(chloromethyl)-2-isothiocyanatocyclooctene |
InChI |
InChI=1S/C10H14ClNS/c11-7-9-5-3-1-2-4-6-10(9)12-8-13/h1-7H2 |
InChI Key |
WQGMYHKWMQGAAT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(=C(CC1)CCl)N=C=S |
Origin of Product |
United States |
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